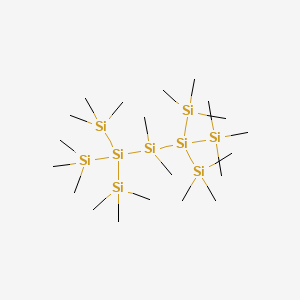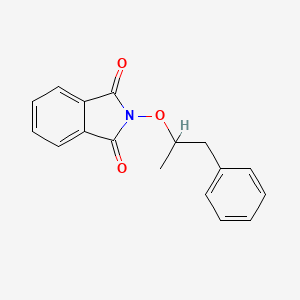
N-(alpha-Methylphenethyloxy)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-Methylphenethyloxy)phthalimide is a compound belonging to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a phthalimide core structure, which is frequently encountered in various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Methylphenethyloxy)phthalimide typically involves the reaction of phthalic anhydride with alpha-methylphenethyloxyamine under reflux conditions in an organic solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the phthalimide ring.
Industrial Production Methods
Industrial production of phthalimides often employs methods such as the Gabriel synthesis, which involves the reaction of phthalimide with alkyl halides under basic conditions. This method is advantageous due to its simplicity and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(alpha-Methylphenethyloxy)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
N-(alpha-Methylphenethyloxy)phthalimide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(alpha-Methylphenethyloxy)phthalimide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histones and thereby affecting gene expression . This mechanism is crucial in its potential therapeutic applications in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: The parent compound, used in the Gabriel synthesis for the preparation of primary amines.
Naphthalimide: Similar in structure but with a naphthalene ring, used in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Thalidomide: A well-known derivative with sedative and immunomodulatory properties.
Uniqueness
N-(alpha-Methylphenethyloxy)phthalimide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HDACs sets it apart from other phthalimide derivatives, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
73771-06-9 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
2-(1-phenylpropan-2-yloxy)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-12(11-13-7-3-2-4-8-13)21-18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10,12H,11H2,1H3 |
Clé InChI |
QYHWWEYPZIUHQS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


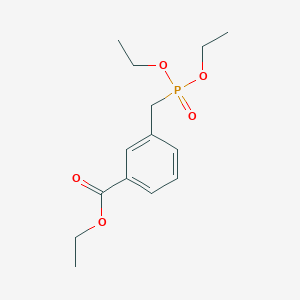

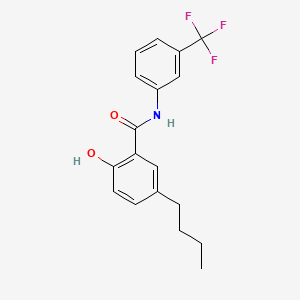
![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)
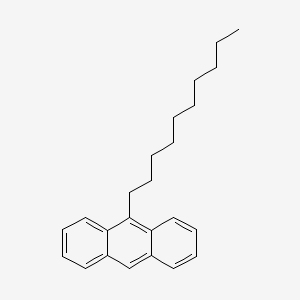
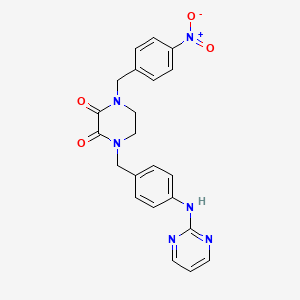
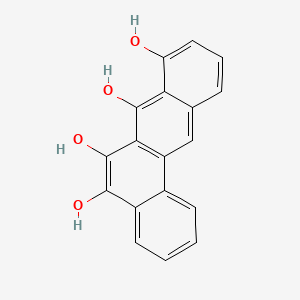
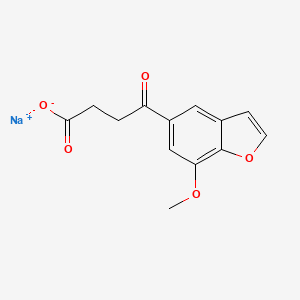


![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

